molecular formula C8H17NO2 B2875913 Tert-butyl 3-amino-2-methylpropanoate CAS No. 120378-12-3

Tert-butyl 3-amino-2-methylpropanoate

Cat. No.: B2875913
CAS No.: 120378-12-3
M. Wt: 159.229
InChI Key: ZCDAFFAFDGDAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-2-methylpropanoate is an organic compound with the molecular formula C8H17NO2. It is a derivative of propanoic acid and features a tert-butyl ester group, an amino group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-amino-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-methylpropanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the reaction of tert-butyl chloroformate with 3-amino-2-methylpropanoic acid in the presence of a base such as triethylamine. This method is advantageous as it avoids the use of strong acids and can be performed at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Tert-butyl 3-amino-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in peptide synthesis.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-3-methylbutanoate
  • Tert-butyl 3-amino-2-methylbutanoate
  • Tert-butyl 3-amino-2-methylpentanoate

Uniqueness

Tert-butyl 3-amino-2-methylpropanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the tert-butyl ester group provides steric hindrance, protecting the amino group from unwanted reactions, while the methyl group enhances its hydrophobic character.

This compound’s versatility and stability make it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 3-amino-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDAFFAFDGDAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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